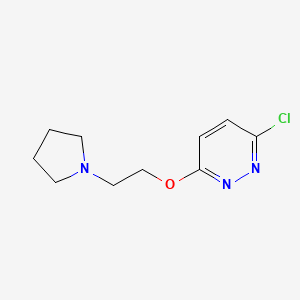

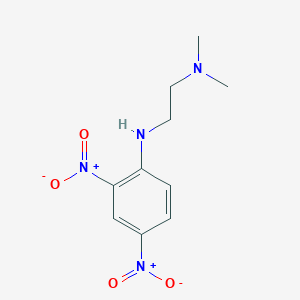

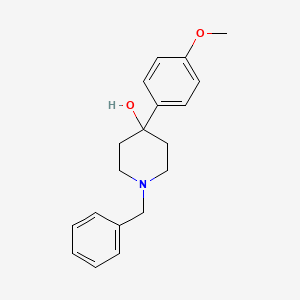

![molecular formula C11H13N3Si B8805924 IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- CAS No. 943320-60-3](/img/structure/B8805924.png)

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-

货号 B8805924

CAS 编号:

943320-60-3

分子量: 215.33 g/mol

InChI 键: AUMLXDLZHWMUCA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- is a compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reported via an iodine-catalyzed method . This involves one-pot three-component condensations, where the product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This indicates that these inhibitors are ATP competitive but not ATP mimetic compounds .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to specifically interact with and inhibit PIM kinases with low nanomolar potency . This interaction is associated with an increase in the cellular accumulation of certain compounds, suggesting a direct impairment of the transporter .属性

CAS 编号 |

943320-60-3 |

|---|---|

产品名称 |

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- |

分子式 |

C11H13N3Si |

分子量 |

215.33 g/mol |

IUPAC 名称 |

2-imidazo[1,2-b]pyridazin-3-ylethynyl(trimethyl)silane |

InChI |

InChI=1S/C11H13N3Si/c1-15(2,3)8-6-10-9-12-11-5-4-7-13-14(10)11/h4-5,7,9H,1-3H3 |

InChI 键 |

AUMLXDLZHWMUCA-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)C#CC1=CN=C2N1N=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

A mixture of 3-bromoimidazo[1,2-b]pyridazine (36.78 g, 0.186 mol; prepared according to Stanovnik, B. et al. Synthesis (1981), 12, 987-989), ethynyltrimethylsilane (21.89 g, 0.223 mol), Pd(PPh3)4 (10.73 g, 9.29 mmol), CuI (5.30 g, 0.028 mol), and diisopropylethylamine (32.4 mL, 0.279 mol) in 150 mL of DMF was stirred at ambient temperature, under an atmosphere of N2, for 1 h. The reaction mixture was concentrated and the crude product was purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM) to provide 28.46 g of product.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

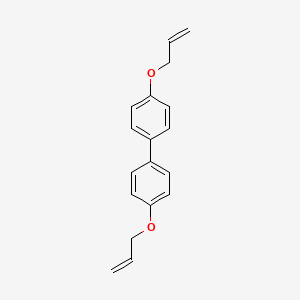

![methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B8805864.png)

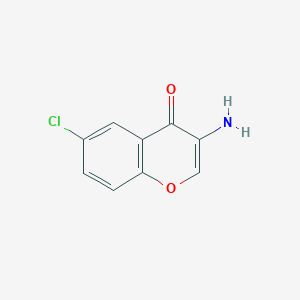

![9-(2-deoxypentofuranosyl)-2-[(2-methylpropanoyl)amino]-9H-purin-6-ol](/img/structure/B8805916.png)

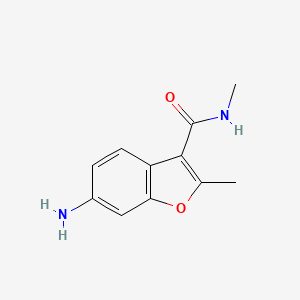

![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)